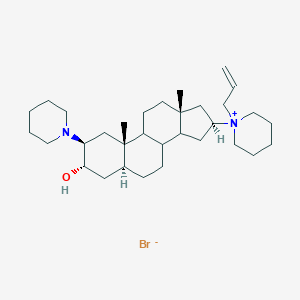
Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosuvastatin is a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to prevent cardiovascular diseases and manage abnormal lipid levels by inhibiting the endogenous production of cholesterol in the liver. Rosuvastatin is marketed under the brand name Crestor, among others . It was patented in 1991 and approved for medical use in the United States in 2003 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin involves several key steps, including the formation of intermediates and their subsequent conversion into the final product. . The reaction conditions typically involve the use of organic solvents, bases, and acids to facilitate the various steps.
Industrial Production Methods: Industrial production of Rosuvastatin often employs automated sample preparation methods to ensure content uniformity and assay accuracy. Techniques such as vertical shaking with steel balls for grinding and mixing, followed by high-performance liquid chromatography (HPLC), are used to determine the drug content . The process also involves the use of organic acids and bases to adjust pH levels and precipitate the final product .
Chemical Reactions Analysis
Types of Reactions: Rosuvastatin undergoes several types of chemical reactions, including oxidation, reduction, and esterification. One notable reaction is the degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvent conditions .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Typically employs reducing agents like sodium borohydride.
Esterification: Acid-catalyzed reaction involving carboxylic acids and alcohols.
Major Products:
Rosuvastatin-lactone: Formed through intramolecular esterification.
Scientific Research Applications
Rosuvastatin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid-lowering agents and their synthesis.
Biology: Investigated for its effects on cellular cholesterol metabolism and gene expression.
Industry: Employed in the formulation of pharmaceutical products and quality control processes.
Mechanism of Action
Rosuvastatin works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is the rate-limiting enzyme in cholesterol synthesis. This inhibition reduces the production of mevalonic acid from 3-hydroxy-3-methylglutaryl coenzyme A, leading to a decrease in cholesterol levels . The drug also increases the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the catabolism of low-density lipoprotein .
Comparison with Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Lovastatin
- Fluvastatin
Comparison: Rosuvastatin is often referred to as a “super statin” due to its high potency and efficacy at lower doses compared to other statins . It has a longer half-life (19 hours) compared to Atorvastatin (14 hours) and Simvastatin . Additionally, Rosuvastatin has improved liver specificity and a lower likelihood of side effects .
Properties
CAS No. |
104855-17-6 |
|---|---|
Molecular Formula |
C32H55BrN2O |
Molecular Weight |
563.7 g/mol |
IUPAC Name |
(2S,3S,5S,10S,13R,16S)-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;bromide |
InChI |
InChI=1S/C32H55N2O.BrH/c1-4-17-34(18-9-6-10-19-34)25-21-28-26-12-11-24-20-30(35)29(33-15-7-5-8-16-33)23-32(24,3)27(26)13-14-31(28,2)22-25;/h4,24-30,35H,1,5-23H2,2-3H3;1H/q+1;/p-1/t24-,25-,26?,27?,28?,29-,30-,31+,32-;/m0./s1 |
InChI Key |
NRDDMHOUXLIEJZ-JCMXEUMWSA-M |
Isomeric SMILES |
C[C@]12CCC3C(C1C[C@@H](C2)[N+]4(CCCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-] |
SMILES |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-] |
Canonical SMILES |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-] |
Synonyms |
Org 7678 Org-7678 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


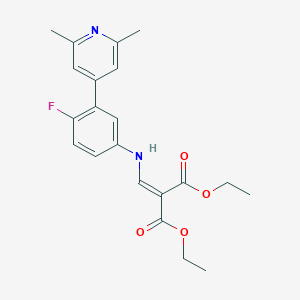
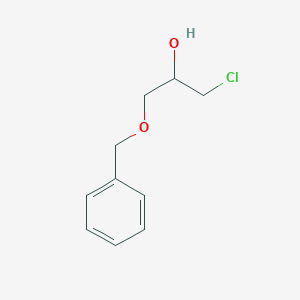
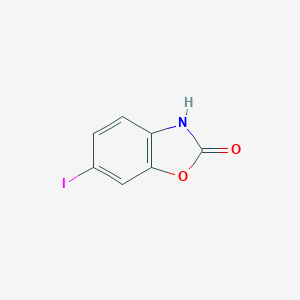
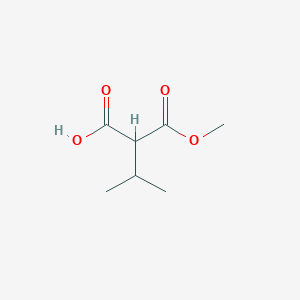
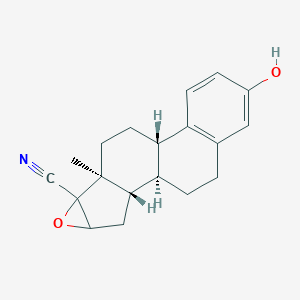
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
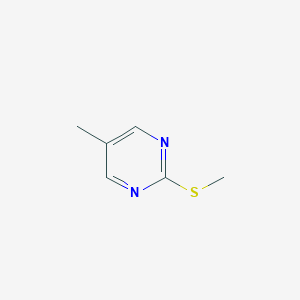
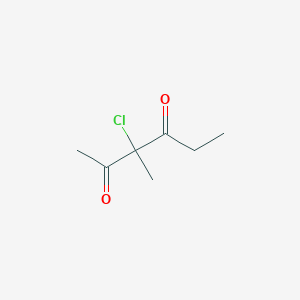

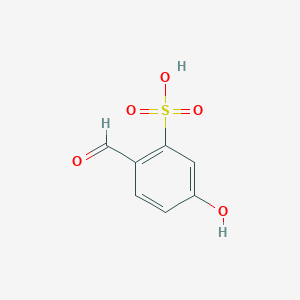

![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)


